REACTION_CXSMILES
|
P([O:13][CH2:14][C@H:15]1[O:19][C@@H](N2C3N=C(N)NC(=O)C=3N=C2)[C@H:17](O)[C@@H:16]1O)(OP(OP(O)(O)=O)(O)=O)(=O)O.C1S(=O)CCC1.S1(CCCC1)(=O)=O>>[CH2:14]([OH:13])[CH:15]([OH:19])[CH2:16][CH3:17].[CH2:14]([OH:13])[CH:15]([OH:19])[CH3:16]
|
Name
|
diol
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
P(O)(=O)(OP(=O)(O)OP(=O)(O)O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N1C=NC=2C(=O)NC(N)=NC12)O)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
P(O)(=O)(OP(=O)(O)OP(=O)(O)O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N1C=NC=2C(=O)NC(N)=NC12)O)O
|
Name
|
diol
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
diol
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C1CCCS1=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
S1(=O)(=O)CCCC1
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
to provide the cosolvents with the greatest opportunity
|
Type
|
CUSTOM
|
Details
|
is exclusively capable of amplifying c-jun at 92° C.
|
Type
|
CONCENTRATION
|
Details
|
The standard protocol for annealing temperature and concentration gradient screening
|
Type
|
CUSTOM
|
Details
|
using a 95° C.
|
Type
|
CONCENTRATION
|
Details
|
1,2-pentanediol and 1,2-hexanediol displayed detectable amplification only in very narrow concentration ranges, and trans-1,2-cyclopentanediol
|
Type
|
CONCENTRATION
|
Details
|
was inhibitory at all concentrations
|
Type
|
CUSTOM
|
Details
|
ethylene glycol, 1,2-propanediol, 1,3-propanediol and cis-1,2-cyclopentanediol—58° C.
|
Type
|
CUSTOM
|
Details
|
1,2-butanediol—54° C.
|
Type
|
CUSTOM
|
Details
|
1,3-butanediol and 1,4-butanediol—60° C.
|
Type
|
CUSTOM
|
Details
|
2,4-pentanediol, 1,5-pentanediol, 1,6-hexanediol and MPD—56° C
|
Type
|
CONCENTRATION
|
Details
|
The following concentration gradients
|
Name
|
|
Type
|
product
|
Smiles
|
C(C(CC)O)O
|
Name
|
|
Type
|
product
|
Smiles
|
C(C(C)O)O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
P([O:13][CH2:14][C@H:15]1[O:19][C@@H](N2C3N=C(N)NC(=O)C=3N=C2)[C@H:17](O)[C@@H:16]1O)(OP(OP(O)(O)=O)(O)=O)(=O)O.C1S(=O)CCC1.S1(CCCC1)(=O)=O>>[CH2:14]([OH:13])[CH:15]([OH:19])[CH2:16][CH3:17].[CH2:14]([OH:13])[CH:15]([OH:19])[CH3:16]
|
Name
|
diol
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
P(O)(=O)(OP(=O)(O)OP(=O)(O)O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N1C=NC=2C(=O)NC(N)=NC12)O)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
P(O)(=O)(OP(=O)(O)OP(=O)(O)O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N1C=NC=2C(=O)NC(N)=NC12)O)O
|
Name
|
diol
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
diol
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C1CCCS1=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
S1(=O)(=O)CCCC1
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
to provide the cosolvents with the greatest opportunity
|
Type
|
CUSTOM
|
Details
|
is exclusively capable of amplifying c-jun at 92° C.
|
Type
|
CONCENTRATION
|
Details
|
The standard protocol for annealing temperature and concentration gradient screening
|
Type
|
CUSTOM
|
Details
|
using a 95° C.
|
Type
|
CONCENTRATION
|
Details
|
1,2-pentanediol and 1,2-hexanediol displayed detectable amplification only in very narrow concentration ranges, and trans-1,2-cyclopentanediol
|
Type
|
CONCENTRATION
|
Details
|
was inhibitory at all concentrations
|
Type
|
CUSTOM
|
Details
|
ethylene glycol, 1,2-propanediol, 1,3-propanediol and cis-1,2-cyclopentanediol—58° C.
|
Type
|
CUSTOM
|
Details
|
1,2-butanediol—54° C.
|
Type
|
CUSTOM
|
Details
|
1,3-butanediol and 1,4-butanediol—60° C.
|
Type
|
CUSTOM
|
Details
|
2,4-pentanediol, 1,5-pentanediol, 1,6-hexanediol and MPD—56° C
|
Type
|
CONCENTRATION
|
Details
|
The following concentration gradients
|
Name
|
|
Type
|
product
|
Smiles
|
C(C(CC)O)O
|
Name
|
|
Type
|
product
|
Smiles
|
C(C(C)O)O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
P([O:13][CH2:14][C@H:15]1[O:19][C@@H](N2C3N=C(N)NC(=O)C=3N=C2)[C@H:17](O)[C@@H:16]1O)(OP(OP(O)(O)=O)(O)=O)(=O)O.C1S(=O)CCC1.S1(CCCC1)(=O)=O>>[CH2:14]([OH:13])[CH:15]([OH:19])[CH2:16][CH3:17].[CH2:14]([OH:13])[CH:15]([OH:19])[CH3:16]
|
Name
|
diol
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
P(O)(=O)(OP(=O)(O)OP(=O)(O)O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N1C=NC=2C(=O)NC(N)=NC12)O)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
P(O)(=O)(OP(=O)(O)OP(=O)(O)O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N1C=NC=2C(=O)NC(N)=NC12)O)O
|
Name
|
diol
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
diol
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C1CCCS1=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
S1(=O)(=O)CCCC1
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
to provide the cosolvents with the greatest opportunity
|
Type
|
CUSTOM
|
Details
|
is exclusively capable of amplifying c-jun at 92° C.
|
Type
|
CONCENTRATION
|
Details
|
The standard protocol for annealing temperature and concentration gradient screening
|
Type
|
CUSTOM
|
Details
|
using a 95° C.
|
Type
|
CONCENTRATION
|
Details
|
1,2-pentanediol and 1,2-hexanediol displayed detectable amplification only in very narrow concentration ranges, and trans-1,2-cyclopentanediol
|
Type
|
CONCENTRATION
|
Details
|
was inhibitory at all concentrations
|
Type
|
CUSTOM
|
Details
|
ethylene glycol, 1,2-propanediol, 1,3-propanediol and cis-1,2-cyclopentanediol—58° C.
|
Type
|
CUSTOM
|
Details
|
1,2-butanediol—54° C.
|
Type
|
CUSTOM
|
Details
|
1,3-butanediol and 1,4-butanediol—60° C.
|
Type
|
CUSTOM
|
Details
|
2,4-pentanediol, 1,5-pentanediol, 1,6-hexanediol and MPD—56° C
|
Type
|
CONCENTRATION
|
Details
|
The following concentration gradients
|
Name
|
|
Type
|
product
|
Smiles
|
C(C(CC)O)O
|
Name
|
|
Type
|
product
|
Smiles
|
C(C(C)O)O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
P([O:13][CH2:14][C@H:15]1[O:19][C@@H](N2C3N=C(N)NC(=O)C=3N=C2)[C@H:17](O)[C@@H:16]1O)(OP(OP(O)(O)=O)(O)=O)(=O)O.C1S(=O)CCC1.S1(CCCC1)(=O)=O>>[CH2:14]([OH:13])[CH:15]([OH:19])[CH2:16][CH3:17].[CH2:14]([OH:13])[CH:15]([OH:19])[CH3:16]
|
Name
|
diol
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
P(O)(=O)(OP(=O)(O)OP(=O)(O)O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N1C=NC=2C(=O)NC(N)=NC12)O)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
P(O)(=O)(OP(=O)(O)OP(=O)(O)O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N1C=NC=2C(=O)NC(N)=NC12)O)O
|
Name
|
diol
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
diol
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C1CCCS1=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
S1(=O)(=O)CCCC1
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
to provide the cosolvents with the greatest opportunity
|
Type
|
CUSTOM
|
Details
|
is exclusively capable of amplifying c-jun at 92° C.
|
Type
|
CONCENTRATION
|
Details
|
The standard protocol for annealing temperature and concentration gradient screening
|
Type
|
CUSTOM
|
Details
|
using a 95° C.
|
Type
|
CONCENTRATION
|
Details
|
1,2-pentanediol and 1,2-hexanediol displayed detectable amplification only in very narrow concentration ranges, and trans-1,2-cyclopentanediol
|
Type
|
CONCENTRATION
|
Details
|
was inhibitory at all concentrations
|
Type
|
CUSTOM
|
Details
|
ethylene glycol, 1,2-propanediol, 1,3-propanediol and cis-1,2-cyclopentanediol—58° C.
|
Type
|
CUSTOM
|
Details
|
1,2-butanediol—54° C.
|
Type
|
CUSTOM
|
Details
|
1,3-butanediol and 1,4-butanediol—60° C.
|
Type
|
CUSTOM
|
Details
|
2,4-pentanediol, 1,5-pentanediol, 1,6-hexanediol and MPD—56° C
|
Type
|
CONCENTRATION
|
Details
|
The following concentration gradients
|
Name
|
|
Type
|
product
|
Smiles
|
C(C(CC)O)O
|
Name
|
|
Type
|
product
|
Smiles
|
C(C(C)O)O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
P([O:13][CH2:14][C@H:15]1[O:19][C@@H](N2C3N=C(N)NC(=O)C=3N=C2)[C@H:17](O)[C@@H:16]1O)(OP(OP(O)(O)=O)(O)=O)(=O)O.C1S(=O)CCC1.S1(CCCC1)(=O)=O>>[CH2:14]([OH:13])[CH:15]([OH:19])[CH2:16][CH3:17].[CH2:14]([OH:13])[CH:15]([OH:19])[CH3:16]
|
Name
|
diol
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
P(O)(=O)(OP(=O)(O)OP(=O)(O)O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N1C=NC=2C(=O)NC(N)=NC12)O)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
P(O)(=O)(OP(=O)(O)OP(=O)(O)O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N1C=NC=2C(=O)NC(N)=NC12)O)O
|
Name
|
diol
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
diol
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C1CCCS1=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
S1(=O)(=O)CCCC1
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
to provide the cosolvents with the greatest opportunity
|
Type
|
CUSTOM
|
Details
|
is exclusively capable of amplifying c-jun at 92° C.
|
Type
|
CONCENTRATION
|
Details
|
The standard protocol for annealing temperature and concentration gradient screening
|
Type
|
CUSTOM
|
Details
|
using a 95° C.
|
Type
|
CONCENTRATION
|
Details
|
1,2-pentanediol and 1,2-hexanediol displayed detectable amplification only in very narrow concentration ranges, and trans-1,2-cyclopentanediol
|
Type
|
CONCENTRATION
|
Details
|
was inhibitory at all concentrations
|
Type
|
CUSTOM
|
Details
|
ethylene glycol, 1,2-propanediol, 1,3-propanediol and cis-1,2-cyclopentanediol—58° C.
|
Type
|
CUSTOM
|
Details
|
1,2-butanediol—54° C.
|
Type
|
CUSTOM
|
Details
|
1,3-butanediol and 1,4-butanediol—60° C.
|
Type
|
CUSTOM
|
Details
|
2,4-pentanediol, 1,5-pentanediol, 1,6-hexanediol and MPD—56° C
|
Type
|
CONCENTRATION
|
Details
|
The following concentration gradients
|
Name
|
|
Type
|
product
|
Smiles
|
C(C(CC)O)O
|
Name
|
|
Type
|
product
|
Smiles
|
C(C(C)O)O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |